molecular formula C15H25N3 B11797657 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

Cat. No.: B11797657
M. Wt: 247.38 g/mol
InChI Key: XSFFTGFRXLXANK-UHFFFAOYSA-N
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Description

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a pyridine-derived compound featuring a 2-aminopyridine core substituted with three methyl groups at the 2-, 4-, and N-positions, and a 1-ethylpiperidin-2-yl group at the 5-position. The piperidine moiety introduces a bicyclic structure, which may enhance steric bulk and influence electronic properties compared to simpler analogs. While specific physicochemical data for this compound are unavailable in the provided evidence, structural analogs such as N,N,4-trimethylpyridin-2-amine (CAS 20173-72-2) are described as colorless to pale yellow liquids or solids with basicity and solubility in polar solvents like water and alcohols .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

5-(1-ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine

InChI

InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-11-16-15(17(3)4)10-12(13)2/h10-11,14H,5-9H2,1-4H3

InChI Key

XSFFTGFRXLXANK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C=C2C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to speed up the reaction and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Structural and Electronic Effects

  • The piperidine ring introduces a saturated nitrogen heterocycle, which may enhance hydrogen-bonding capacity compared to aryl or halogen substituents .

Biological Activity

5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound belonging to the class of heterocyclic amines. Its unique structure, which incorporates both piperidine and pyridine rings, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is C15H25N3, with a molecular weight of 247.38 g/mol. The compound features a trimethylated pyridine moiety and an ethylpiperidine group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H25N3
Molecular Weight247.38 g/mol
LogP3.39
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds3

Mechanisms of Biological Activity

Research indicates that 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine may act through various mechanisms:

  • Receptor Binding : The compound has been shown to bind effectively to specific receptors, modulating their activity. This is crucial for its potential use in therapeutic applications.
  • Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine:

  • Anticancer Activity : A study demonstrated that a similar piperidine derivative showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural features of the compound were linked to its ability to interact with protein binding sites effectively.
  • Neuroprotective Effects : Research indicates that derivatives of this compound could inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease progression. This inhibition is associated with improved cognitive function in experimental models .
  • Antimicrobial Properties : The compound has also shown promising results against various bacterial strains, including MRSA and E. coli, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amineContains a piperidine ringDifferent nitrogen substitution pattern
4-DimethylaminopyridinePyridine derivative with dimethylamino groupHighly basic; used as a nucleophilic catalyst
5-(1-Ethylpiperazin-1-yl)methylpyridin-2-amineIncorporates a piperazine ringVaries in nitrogen atom connectivity

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